BenchChemオンラインストアへようこそ!

Guanethidine

Hypertension Clinical pharmacology Adrenergic neuron blockers

Choose Guanethidine (CAS 55-65-2) for its uniquely long 5–10 day elimination half-life, enabling once-daily dosing and sustained sympathetic inhibition in chronic cardiovascular studies. Unlike guanadrel (10–12 h) or reserpine, guanethidine achieves complete adrenergic blockade prior to any measurable norepinephrine depletion—critical for dissecting sympathetic withdrawal from transmitter store depletion. Its preferential suppression of low-frequency sympathetic stimulation makes it the agent of choice for vascular tone, splenic nerve, and GI motility protocols. Select guanethidine when sustained, frequency-selective, depletion-independent blockade defines your experimental design.

Molecular Formula C10H22N4
Molecular Weight 198.31 g/mol
CAS No. 55-65-2
Cat. No. B1672426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanethidine
CAS55-65-2
Synonyms((2-Hexahydro-1(2H)-azocinyl)ethyl)guanidine
Guanethidine
Guanethidine Monosulfate
Guanethidine Sulfate
Guanethidine Sulfate (1:1)
Guanethidine Sulfate (1:2)
Guanethidine Sulfate (2:1)
Guanethidine Sulfate (2:1), 14C-Labeled
Ismelin
Isobarin
Monosulfate, Guanethidine
Octadine
Oktadin
Sulfate, Guanethidine
Molecular FormulaC10H22N4
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CCN=C(N)N
InChIInChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
InChIKeyACGDKVXYNVEAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble
WHITE, CRYSTALLINE POWDER;  STRONG CHARACTERISTIC ODOR;  SPARINGLY SOL IN WATER;  SLIGHTLY SOL IN ALC;  PRACTICALLY INSOL IN CHLOROFORM /SULFATE/
WHITE, CRYSTALLINE POWDER;  VERY SOL IN H2O;  INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/
2.25e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guanethidine (CAS 55-65-2) Procurement Guide: Baseline Pharmacology and Class Identity


Guanethidine (CAS 55-65-2) is a guanidine-derivative antihypertensive agent classified under WHO ATC codes C02CC02 (peripheral-acting antiadrenergic agents) and S01EX01 (other antiglaucoma preparations) [1]. It functions as a postganglionic sympathetic neuron blocker that is actively transported into presynaptic terminals via the norepinephrine transporter (NET, uptake 1), where it accumulates in synaptic vesicles, displaces endogenous norepinephrine, and ultimately inhibits neurotransmitter release [2]. While historically a cornerstone for moderate to severe hypertension management, its clinical use has been substantially curtailed due to a burdensome adverse effect profile—most notably orthostatic hypotension, diarrhea secondary to increased gastrointestinal motility, and sexual dysfunction including impaired ejaculation [3][4].

Why Guanethidine Cannot Be Interchanged with Guanadrel, Bethanidine, or Debrisoquine: The Case for Procurement Precision


Although guanethidine, guanadrel, bethanidine, and debrisoquine share a common guanidine pharmacophore and the fundamental mechanism of adrenergic neuron blockade, their pharmacokinetic and pharmacodynamic profiles diverge sufficiently to preclude simple therapeutic substitution without substantial clinical consequence. The elimination half-life ranges from approximately 10 hours for guanadrel to 120-240 hours (5-10 days) for guanethidine, a 12- to 24-fold difference that fundamentally alters dosing frequency, accumulation risk, and washout periods following discontinuation [1][2]. Additionally, the frequency-dependence of neuronal blockade differs among these agents—guanethidine preferentially suppresses responses to low-frequency sympathetic stimulation while bretylium inhibits high-frequency responses more effectively, and bethanidine exhibits an intermediate profile [3]. These distinctions carry direct implications for experimental design, clinical protocol development, and the interpretation of sympathetic nervous system interventions.

Guanethidine (55-65-2) Quantitative Differentiation: Head-to-Head Evidence vs. Bethanidine, Guanadrel, Debrisoquine, and Reserpine


Superior Antihypertensive Efficacy vs. Bethanidine: A Multicenter Randomized Controlled Trial

In a double-blind, randomized, multicenter controlled trial involving 108 patients with severe hypertension (baseline diastolic BP 100-124 mmHg on hydrochlorothiazide), guanethidine demonstrated statistically superior antihypertensive efficacy compared to bethanidine [1]. The average diastolic blood pressure reduction at months 5-6 was 18.4 mmHg for guanethidine versus 13.6 mmHg for bethanidine. Furthermore, 68.8% of guanethidine-treated patients achieved target diastolic blood pressure below 90 mmHg, compared to only 45.5% in the bethanidine group.

Hypertension Clinical pharmacology Adrenergic neuron blockers

Extended Elimination Half-Life vs. Guanadrel: 5-10 Days vs. 10-12 Hours

Guanethidine exhibits an elimination half-life of approximately 120-240 hours (5-10 days), whereas guanadrel—its closest structural and pharmacological analog—has a half-life of only 10-12 hours [1][2]. This 12- to 24-fold difference in half-life confers distinct dosing and accumulation profiles: guanethidine requires once-daily dosing and achieves steady-state after 1-3 weeks of administration, with antihypertensive effects persisting for 1-3 weeks following discontinuation [3]. In contrast, guanadrel necessitates twice-daily administration with more rapid dose titration capability [1].

Pharmacokinetics Drug development Therapeutic drug monitoring

Rapid Onset of Adrenergic Blockade vs. Debrisoquine: 15 Minutes vs. 30 Minutes at Equivalent Doses

In a direct comparative study using the cat spleen model with splenic nerve stimulation, guanethidine (5 mg/kg) produced adrenergic neurone blockade within 15 minutes of administration, whereas debrisoquine at the identical dose required 30 minutes to achieve blockade [1]. Both compounds produced decreases of similar magnitude in noradrenaline content of splenic homogenate subcellular fractions, indicating comparable ultimate efficacy; however, the temporal advantage for guanethidine may reflect differences in uptake kinetics or intracellular distribution.

Sympathetic nervous system Neuropharmacology Experimental pharmacology

Mechanistic Differentiation from Reserpine: Blockade Precedes Norepinephrine Depletion

Guanethidine's adrenergic blockade mechanism is fundamentally distinct from that of reserpine. In a controlled canine study, guanethidine (10 mg/kg IV) produced complete blockade of the cardiac accelerator response to sympathetic nerve stimulation before any measurable depletion of myocardial norepinephrine could be detected [1]. In contrast, reserpine (3 mg/kg IV) reduced the positive chronotropic response only after myocardial norepinephrine levels had been reduced to approximately 0.3 µg/g—a threshold that required nearly complete depletion of stored transmitter [1]. This indicates that guanethidine acts primarily through a norepinephrine-independent mechanism (likely direct interference with vesicular release machinery), whereas reserpine's blockade is obligatorily coupled to transmitter store depletion.

Sympathetic neurotransmission Mechanism of action Catecholamine depletion

Frequency-Dependent Blockade Profile vs. Bretylium: Preferential Suppression of Low-Frequency Stimulation

In ex vivo and in vivo sympathetic nerve stimulation assays, guanethidine and bretylium exhibited fundamentally different frequency-dependent blockade profiles. Guanethidine preferentially suppressed responses to low stimulus frequencies and produced roughly parallel shifts of frequency-response curves. In contrast, bretylium caused relatively greater inhibition of responses to high stimulus frequencies and depressed the slopes of the curves [1]. Bethanidine, tested in the same experimental series, was the most potent of the three agents and produced an intermediate frequency-response profile [1].

Sympathetic nerve stimulation Frequency-response relationships Adrenergic pharmacology

Comparative Antihypertensive Efficacy Ranking vs. Reserpine and α-Methyldopa

In a four-week comparative study measuring both blood pressure reduction and catecholamine depletion in hypertensive patients, the antihypertensive efficacy ranking was guanethidine > α-methyldopa > reserpine [1]. Guanethidine treatment reduced mean blood pressure from 185/110 mmHg to 150/85 mmHg (Δ -35/-25 mmHg). Plasma norepinephrine levels declined from 0.51±0.25 γ% to 0.20±0.10 γ% after four weeks of treatment, and 24-hour urinary norepinephrine excretion decreased from baseline [1]. Notably, the plasma norepinephrine-depleting action ranking was α-methyldopa > guanethidine > reserpine, demonstrating a dissociation between antihypertensive efficacy and the magnitude of plasma catecholamine reduction [1].

Hypertension Catecholamine pharmacology Clinical efficacy

Guanethidine (CAS 55-65-2) Optimal Application Scenarios for Research and Industrial Procurement


Chronic Sympathetic Denervation Models Requiring Prolonged, Maintenance-Free Blockade

Guanethidine's 5-10 day elimination half-life [1] makes it the preferred adrenergic neuron blocker for chronic experimental protocols where once-daily dosing and sustained sympathetic inhibition are required. In contrast to guanadrel (10-12 hour half-life necessitating twice-daily administration) [1], guanethidine achieves steady-state after 1-3 weeks and maintains antihypertensive effects for 1-3 weeks following discontinuation. This pharmacokinetic profile is particularly advantageous for long-term cardiovascular studies, neonatal chemical sympathectomy protocols, and investigations of sympathetic nervous system remodeling where frequent redosing would introduce experimental variability.

Studies Requiring Functional Sympathectomy Without Concomitant Norepinephrine Store Depletion Confounding

For experimental designs investigating the distinction between functional sympathetic blockade and catecholamine depletion, guanethidine is the uniquely suitable agent. Unlike reserpine, which produces functional blockade only after near-total myocardial norepinephrine depletion (threshold ~0.3 µg/g) [2], guanethidine achieves complete adrenergic blockade prior to any measurable norepinephrine depletion [2]. This property enables researchers to dissect the direct effects of sympathetic withdrawal from the confounding biochemical effects of transmitter store depletion—a critical advantage in neuropharmacology, cardiovascular physiology, and studies of neurotransmitter homeostasis.

Severe Hypertension Models Where Maximal Blood Pressure Reduction Is Required

In experimental hypertension models requiring robust, quantifiable blood pressure reduction, guanethidine's established superiority over its comparators provides procurement justification. Clinical data demonstrate guanethidine produces greater diastolic blood pressure reduction (18.4 mmHg) than bethanidine (13.6 mmHg) [3] and ranks higher in antihypertensive efficacy than both α-methyldopa and reserpine [4]. For researchers developing severe hypertension models or validating novel antihypertensive agents against a positive control with established efficacy, guanethidine's performance characteristics are well-documented and quantifiably differentiated from alternatives.

Low-Frequency Sympathetic Stimulation Paradigms Requiring Frequency-Selective Inhibition

Guanethidine's preferential suppression of responses to low-frequency sympathetic nerve stimulation [5] distinguishes it from bretylium (which preferentially inhibits high-frequency responses) and bethanidine (which produces an intermediate profile) [5]. This frequency-selectivity makes guanethidine the agent of choice for experimental models involving tonic sympathetic outflow or low-frequency electrical stimulation of sympathetic nerves, such as studies of vascular tone regulation, splenic nerve function, or sympathetic control of gastrointestinal motility. Researchers should select guanethidine when their stimulation protocol operates predominantly in the low-frequency domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanethidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.